8-(Hydrazinylmethyl)quinoline

Synthetic Chemistry Hydrazone Formation Medicinal Chemistry

Researchers face limited access to quinoline scaffolds that allow flexible hydrazone formation without steric clash from direct C8 attachment. 8-(Hydrazinylmethyl)quinoline (CAS 64821-23-4) solves this via a -CH2- spacer, preserving nucleophilic hydrazine while enabling optimal target engagement. • **Antibacterial hydrazones**: MIC 6.25 μg/mL vs. E. coli & P. aeruginosa (comparable to ofloxacin). • **Antimalarial leads**: Derivatives show IC₅₀ 0.56 μg/mL vs. P. falciparum. • **Chelating ligand**: N,N-donor set for metal complexes (catalysis/diagnostics). • **Supply**: Standard research quantities, immediate shipment for SAR studies.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 64821-23-4
Cat. No. B11913541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Hydrazinylmethyl)quinoline
CAS64821-23-4
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CNN)N=CC=C2
InChIInChI=1S/C10H11N3/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6,13H,7,11H2
InChIKeyVYZOYRUFEYMNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Hydrazinylmethyl)quinoline Overview


8-(Hydrazinylmethyl)quinoline (CAS 64821-23-4), also referred to as quinolin-8-ylmethylhydrazine, is a quinoline-based heterocyclic building block with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol [1]. This compound is characterized by a hydrazinylmethyl substituent at the 8-position of the quinoline ring, which imparts distinct physicochemical properties compared to closely related analogs such as 8-aminoquinoline, 8-hydroxyquinoline, and 8-hydrazinoquinoline. Its primary utility lies in its role as a versatile intermediate for the synthesis of hydrazone derivatives, which are of significant interest in medicinal chemistry for their antimicrobial, antimalarial, and metal-chelating properties [2].

Why Analogs Cannot Substitute 8-(Hydrazinylmethyl)quinoline


Generic substitution among 8-substituted quinoline derivatives is not feasible due to significant differences in electronic and steric properties that govern both reactivity and biological target engagement. The hydrazinylmethyl group in 8-(Hydrazinylmethyl)quinoline provides a unique combination of a flexible methylene spacer and a nucleophilic hydrazine moiety, enabling the formation of hydrazone linkages that are not accessible with directly attached hydrazino or amino substituents [1]. This structural feature is critical for the synthesis of a broad class of quinoline hydrazone derivatives, which have demonstrated potent antimicrobial and antimalarial activities in recent studies, with some derivatives achieving MIC values as low as 6.25 μg/mL against Escherichia coli and Pseudomonas aeruginosa, comparable to standard antibiotics [2]. In contrast, analogs like 8-hydrazinoquinoline lack the methylene spacer, which alters the geometry and electronic distribution of resulting hydrazones, potentially reducing their affinity for key biological targets such as DNA gyrase and dihydrofolate reductase [3].

8-(Hydrazinylmethyl)quinoline vs Key Analogs


Flexibility Advantage over 8-Hydrazinoquinoline

The presence of a methylene spacer in 8-(Hydrazinylmethyl)quinoline provides greater conformational flexibility and reduced steric hindrance compared to the directly attached hydrazino group in 8-hydrazinoquinoline. This structural difference directly impacts the compound's utility as a precursor for hydrazone synthesis. While direct quantitative data for 8-(Hydrazinylmethyl)quinoline itself is limited, class-level inference from studies on related hydrazonomethyl-quinolin-8-ol derivatives demonstrates that the methylene-hydrazone motif yields potent antifungal activity (IC₅₀ < 3 μM against C. albicans) that is superior to the reference drug fluconazole [1]. This suggests that the methylene spacer in 8-(Hydrazinylmethyl)quinoline is a key structural element for achieving high biological activity in downstream derivatives.

Synthetic Chemistry Hydrazone Formation Medicinal Chemistry

Hydrogen Bonding vs 8-Aminoquinoline

8-(Hydrazinylmethyl)quinoline possesses two hydrogen bond donor sites and three hydrogen bond acceptor sites, as computed by its chemical structure . This differs from 8-aminoquinoline, which has one hydrogen bond donor and two acceptors. The increased hydrogen bonding capacity of 8-(Hydrazinylmethyl)quinoline is predicted to enhance its ability to form stable interactions with biological targets such as enzymes and nucleic acids, as well as with metal ions in coordination complexes [1].

Molecular Recognition Drug Design Coordination Chemistry

Antifungal Potential of Hydrazone Derivatives

While direct antifungal data for 8-(Hydrazinylmethyl)quinoline are unavailable, a class-level inference can be drawn from the study of 5-hydrazonomethyl-quinolin-8-ol derivatives. These compounds, which are structurally analogous to the hydrazones that can be synthesized from 8-(Hydrazinylmethyl)quinoline, exhibited potent antifungal activity against fluconazole-resistant Candida albicans (IC₅₀ < 3 μM), outperforming fluconazole (IC₅₀ = 3.20 μM) [1]. This suggests that the hydrazonomethyl scaffold, accessible via 8-(Hydrazinylmethyl)quinoline, is a privileged motif for antifungal drug development.

Antifungal Hydrazone Derivatives Drug Discovery

Lipophilicity and ADME vs 8-Hydroxyquinoline

The hydrazinylmethyl group in 8-(Hydrazinylmethyl)quinoline is expected to impart a different lipophilicity profile compared to the hydroxyl group in 8-hydroxyquinoline. Although experimental logP values are not reported, the computed XLogP3 for 8-hydroxyquinoline is 1.8, while the presence of the hydrazinylmethyl group in 8-(Hydrazinylmethyl)quinoline is predicted to increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability [1]. This is a critical consideration in drug discovery, where balanced lipophilicity is essential for optimal pharmacokinetic properties.

ADME Lipophilicity Drug-likeness

8-(Hydrazinylmethyl)quinoline Key Applications


Antimicrobial Hydrazone Derivative Synthesis

8-(Hydrazinylmethyl)quinoline serves as an essential building block for the synthesis of quinoline hydrazone derivatives, which have demonstrated potent antibacterial activity (MIC = 6.25 μg/mL) against E. coli and P. aeruginosa, comparable to ofloxacin [1]. Procurement of this compound enables medicinal chemistry teams to rapidly access a diverse library of hydrazone analogs for structure-activity relationship (SAR) studies targeting drug-resistant pathogens.

Antimalarial Agent Development

The hydrazinylmethyl group in 8-(Hydrazinylmethyl)quinoline is a key functional handle for constructing antimalarial hydrazones. Derivatives of this scaffold have shown IC₅₀ values as low as 0.56 μg/mL against Plasmodium falciparum, indicating significant potential for lead optimization [1]. Researchers focusing on novel antimalarial chemotypes should consider this compound as a strategic starting point.

Metal Chelation and Coordination Studies

The hydrazine and quinoline nitrogen atoms in 8-(Hydrazinylmethyl)quinoline provide multiple coordination sites for metal ions, making it a useful ligand for the development of metal complexes with potential catalytic or biological applications [2]. Its chelating properties can be exploited in the design of metal-based therapeutics or diagnostic agents.

Technical Documentation Hub

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